molecular formula C22H19N3O5S2 B2707769 Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-47-1

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2707769
CAS RN: 851952-47-1
M. Wt: 469.53
InChI Key: INWBMJRUPMQVRI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), a thieno[3,4-d]pyridazine ring, a methoxyphenyl group, and a thiophen-2-ylacetyl group. These groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different functional group. Thiophene derivatives can be synthesized through various methods, including condensation reactions such as the Gewald reaction, the Paal–Knorr reaction, and the Hinsberg synthesis .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the ester group might undergo hydrolysis or transesterification, while the thieno[3,4-d]pyridazine ring might participate in electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Antibacterial Activity

One of the primary applications of this compound is in the synthesis of novel thieno[2,3-c]pyridazines, which have demonstrated significant antibacterial activities. The study by Al-Kamali et al. (2014) provides a comprehensive methodology for synthesizing a range of thieno[2,3-c]pyridazine derivatives starting from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine. These compounds have been evaluated for their antibacterial efficacy, contributing valuable insights into the development of new antimicrobial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Biological Activity and Crystal Structure

Further research into related compounds, such as ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, has been conducted to understand their biological activities and crystal structures. Li, Tian, and Wang (2013) synthesized and characterized this compound, revealing its moderate insecticidal activity against Aphis craccivora. The crystal structure analysis provided insights into the compound's conformation and the potential interactions responsible for its biological activity (Li, Tian, & Wang, 2013).

Cytotoxicity of Pyrazole and Pyrimidine Derivatives

The compound's framework has also been utilized in synthesizing pyrazole and pyrimidine derivatives with potential cytotoxic activities. Hassan, Hafez, and Osman (2014) reported the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research opens avenues for developing new anticancer drugs (Hassan, Hafez, & Osman, 2014).

Herbicidal Activities

Exploring the agricultural potential, Xu et al. (2008) synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, starting from a similar compound structure. These derivatives exhibited significant herbicidal activities, suggesting the compound's utility in developing new agrochemicals to control dicotyledonous plants (Xu et al., 2008).

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For instance, many thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications, particularly in medicinal chemistry . Future research could explore the synthesis of similar compounds and investigate their properties and potential uses.

properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-3-30-22(28)19-16-12-32-20(23-17(26)11-15-5-4-10-31-15)18(16)21(27)25(24-19)13-6-8-14(29-2)9-7-13/h4-10,12H,3,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWBMJRUPMQVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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